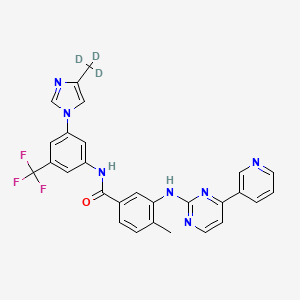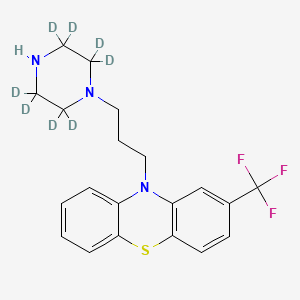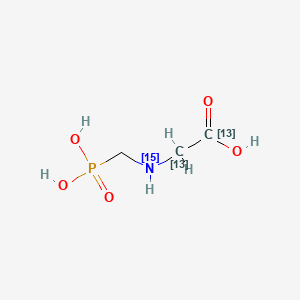
Trimebutine-d5
Vue d'ensemble
Description
Trimebutine-d5 is a deuterated form of trimebutine, a spasmolytic agent primarily used for the treatment of irritable bowel syndrome and other gastrointestinal disorders. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of trimebutine due to its stable isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trimebutine-d5 involves the esterification and amino-methylation of 2-amino-2-phenylbutyric acid, followed by reduction to obtain 2-(dimethylamino)-2-phenylbutyl alcohol. This intermediate is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a protonic acid catalyst to yield trimebutine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the simultaneous esterification and amino-methylation of 2-amino-2-phenylbutyric acid, followed by reduction using sodium borohydride. The final step involves the reaction with 3,4,5-trimethoxybenzoic acid in an organic solvent with a protonic acid catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: Trimebutine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of this compound can yield nortrimebutine, a major metabolite.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild to moderate conditions
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Nortrimebutine.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Trimebutine-d5 is extensively used in scientific research for various applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of trimebutine.
Metabolic Pathways: Helps in identifying and quantifying metabolites of trimebutine in biological systems.
Drug Development: Used in the development and validation of analytical methods for trimebutine and its metabolites.
Cancer Research: Recent studies have shown that trimebutine can promote apoptosis in glioma cells, indicating potential anti-tumor properties.
Gastrointestinal Research: Used to study the effects of trimebutine on gastrointestinal motility and its potential therapeutic applications.
Mécanisme D'action
Trimebutine-d5 exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: Acts as an agonist on peripheral mu, kappa, and delta opioid receptors, modulating gastrointestinal motility.
Peptide Release Modulation: Influences the release of gastrointestinal peptides such as motilin, vasoactive intestinal peptide, gastrin, and glucagon.
Visceral Sensitivity Modulation: Decreases reflexes induced by gut lumen distension, thereby modulating visceral sensitivity
Comparaison Avec Des Composés Similaires
Trimebutine: The non-deuterated form of trimebutine.
Nortrimebutine: A major metabolite of trimebutine.
N-Demethyl Trimebutine: A derivative with one less methyl group on the nitrogen atom.
N,N-Didesmethyl Trimebutine: A derivative with two less methyl groups on the nitrogen atom.
Uniqueness of Trimebutine-d5:
Stable Isotopic Labeling: The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies.
Enhanced Analytical Accuracy: The deuterated form allows for more accurate quantification and analysis in pharmacokinetic and metabolic studies compared to its non-deuterated counterparts.
Propriétés
IUPAC Name |
[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3/i1D3,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDFXWUHHSAQU-WRMAMSRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676179 | |
| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189928-38-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189928-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



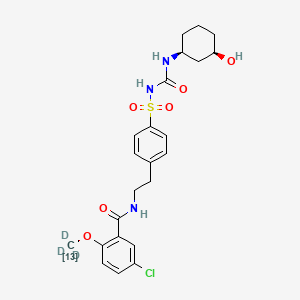
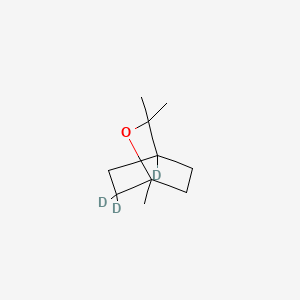


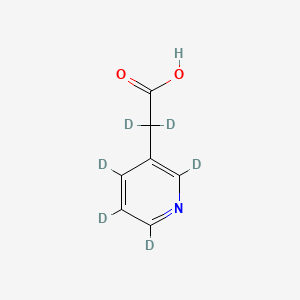
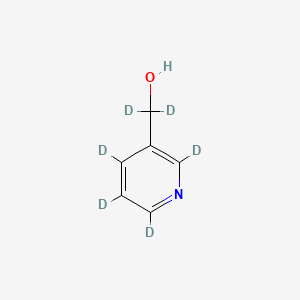


![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)

